9,10-Phenanthrenedione, 2,4,7-trinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Phenanthrenedione, 2,4,7-trinitro- is a nitro derivative of 9,10-phenanthrenequinoneThis compound is characterized by the presence of three nitro groups at positions 2, 4, and 7 on the phenanthrenequinone structure, which significantly influences its reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Phenanthrenedione, 2,4,7-trinitro- typically involves the nitration of 9,10-phenanthrenequinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 9,10-Phenanthrenedione, 2,4,7-trinitro- follows similar principles but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Phenanthrenedione, 2,4,7-trinitro- undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride, zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents, though less frequently used.
Major Products Formed
Reduction: 9,10-Dihydroxy-2,4,7-trinitrophenanthrene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Phenanthrenedione, 2,4,7-trinitro- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9,10-Phenanthrenedione, 2,4,7-trinitro- involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in electron transfer reactions. These interactions can lead to the formation of charge transfer complexes, which are important in various electronic applications . The compound’s ability to undergo reduction and substitution reactions also contributes to its versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-9,10-phenanthrenequinone
- 4-Nitro-9,10-phenanthrenequinone
- 2,5-Dinitro-9,10-phenanthrenequinone
- 2,7-Dinitro-9,10-phenanthrenequinone
- 1,3,6-Trinitro-9,10-phenanthrenequinone
Uniqueness
9,10-Phenanthrenedione, 2,4,7-trinitro- is unique due to the specific positioning of its nitro groups, which significantly influences its chemical reactivity and properties.
Eigenschaften
CAS-Nummer |
47430-58-0 |
---|---|
Molekularformel |
C14H5N3O8 |
Molekulargewicht |
343.20 g/mol |
IUPAC-Name |
2,4,7-trinitrophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H5N3O8/c18-13-9-3-6(15(20)21)1-2-8(9)12-10(14(13)19)4-7(16(22)23)5-11(12)17(24)25/h1-5H |
InChI-Schlüssel |
RBFUXCYPJKXNMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.